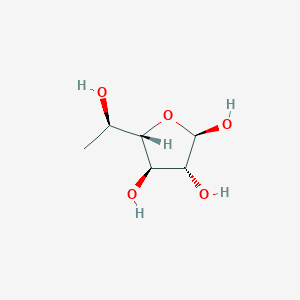

beta-D-Fucofuranose

Description

Historical Context and Recognition in Carbohydrate Chemistry

The journey to understanding the structure of carbohydrates was a long and arduous one, with pioneering work by chemists like Emil Fischer in the late 19th century laying the foundation. slideshare.netmsu.edu Fischer's work primarily focused on the linear, open-chain structures of sugars. nobelprize.org It was later, through the efforts of Sir Norman Haworth, that the cyclic nature of sugars in solution was established, leading to the concepts of pyranose and furanose rings. nobelprize.orgwikipedia.org Haworth introduced the six-membered pyranose and five-membered furanose ring models, which are fundamental to modern carbohydrate chemistry. nobelprize.orgpressbooks.pub

While the more stable pyranose form is predominant for many hexoses like glucose, the existence and importance of the furanose form became increasingly apparent. The specific recognition of beta-D-fucofuranose in the scientific literature came later, with its identification as a naturally occurring sugar in various organisms. For instance, D-fucofuranose was found as a component of a sulfated steroidal glycoside in the starfish Dermaterias imbricata. researchgate.net Its presence was also noted in the O-antigens of certain bacteria, such as Eubacterium saburreum. researchgate.net These discoveries highlighted that while less common than its pyranose counterpart, the furanose form of fucose plays a definite role in the natural world.

Significance of Furanose Ring Structures in Biological Systems

The distinction between a five-membered furanose ring and a six-membered pyranose ring is not merely a structural curiosity; it has profound implications for the biological function of a sugar. difference.wiki Pyranose rings are generally more thermodynamically stable than furanose rings due to lower angular and dihedral angle strain. quora.comechemi.com However, the less stable furanose conformation imparts a unique flexibility and reactivity that is crucial in certain biological contexts. ug.edu.pl

Furanose rings are not uncommon in nature; the most prominent example is ribose and deoxyribose, which form the backbone of RNA and DNA, respectively. difference.wikifiveable.me The five-membered ring structure is essential for the proper conformation of these nucleic acids. ug.edu.pl In the context of other sugars, the ability to adopt a furanose form can influence how they are recognized by enzymes and other proteins. solubilityofthings.comfiveable.me The conformational flexibility of the furanose ring can be a key factor in the binding of a carbohydrate to its target protein, affecting a wide range of cellular processes from signaling to immune responses. ug.edu.pl While furanose-containing sugars are not found in mammalian glycoconjugates, they are widespread in the glycans of many pathogenic bacteria, making the enzymes involved in their biosynthesis potential targets for new antimicrobial drugs. researchgate.netualberta.ca

Overview of this compound's Role in Complex Carbohydrates

This compound is primarily found as a constituent of complex carbohydrates, particularly the polysaccharides of bacteria and other microorganisms. ontosight.ai It is often a key component of the O-antigen, the outermost part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. mdpi.com The O-antigen is a major surface antigen and plays a significant role in the bacterium's interaction with its environment and host immune systems.

Detailed research has identified this compound in the O-polysaccharides of several bacterial species. For example, in Escherichia coli O52, the O-antigen is a repeating disaccharide of this compound and 6-deoxy-D-manno-heptopyranose. asm.org The biosynthesis of the activated form of this sugar, dTDP-D-fucofuranose, has been fully characterized in this strain. ebi.ac.uk Similarly, the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02 is composed of repeating units of β-D-fucofuranose and β-D-fucopyranose, representing the first report of a polysaccharide containing both furanose and pyranose forms of D-fucose. mdpi.com In some cases, the fucofuranose residue can be further modified, as seen in O. quorumnocens T1Kr02 where it is partially O-acetylated. mdpi.com this compound has also been identified in the O-polysaccharides of Pectinatus cerevisiiphilus and as a component of an antigenic octasaccharide in the Gram-positive bacterium Eubacterium saburreum. researchgate.netnih.gov Beyond bacteria, this sugar is also the moiety of the anticancer drug gilvocarcin V, produced by streptomycetes. ebi.ac.uk

Structure

3D Structure

Properties

CAS No. |

91443-99-1 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m1/s1 |

InChI Key |

AFNUZVCFKQUDBJ-DGPNFKTASA-N |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Conformational Analysis of Beta D Fucofuranose

Advanced Spectroscopic Methodologies for Structural Characterization

The determination of the complex three-dimensional structure of monosaccharides like beta-D-fucofuranose relies heavily on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing complementary information to build a complete structural picture.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of carbohydrates in solution. It provides data on the chemical environment of individual atoms (protons and carbons), their connectivity through chemical bonds, and their proximity in space, which is crucial for defining the furanose ring's conformation.

The first step in NMR analysis is the assignment of all proton (¹H) and carbon (¹³C) signals in the one-dimensional spectra. These chemical shifts are highly sensitive to the electronic environment of each nucleus, providing initial clues about the sugar's structure, including its ring size and anomeric configuration. mdpi.com

In a study of the O-polysaccharide from Ochrobactrum quorumnocens T1Kr02, which contains a β-D-fucofuranose (β-Fucf) residue, the chemical shifts were meticulously assigned. mdpi.com The data for the unsubstituted β-D-fucofuranose residue within the polysaccharide are presented below.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a β-D-Fucofuranose Residue

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.04 | 108.7 |

| 2 | 4.34 | 90.5 |

| 3 | 4.10 | 77.9 |

| 4 | 3.88 | 88.4 |

| 5 | 3.94 | 68.6 |

| 6 (CH₃) | 1.25 | 17.5 |

| Data sourced from a study on the O-polysaccharide of O. quorumnocens T1Kr02. mdpi.com |

While 1D NMR provides the chemical shifts, two-dimensional (2D) NMR experiments are essential to link these signals together and build the molecule's framework. libretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.org For this compound, COSY spectra reveal the H1-H2, H2-H3, H3-H4, and H4-H5 scalar coupling networks, allowing for the sequential assignment of protons along the furanose ring. mdpi.com

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of a sugar residue. libretexts.orguniv-lille1.fr A cross-peak between H1 and H5, for instance, confirms that all intervening protons (H2, H3, H4) belong to the same fucofuranose spin system. This is particularly useful for resolving overlapping signals in complex spectra. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This technique detects protons that are close in space, regardless of whether they are connected through bonds. univ-lille1.fr ROESY is crucial for determining stereochemistry and conformation. For example, specific cross-peaks can establish the relative orientation of substituents on the furanose ring and provide insights into the ring's pucker and the orientation of the exocyclic side chain. mdpi.com

In the analysis of the O. quorumnocens polysaccharide, these 2D homonuclear experiments were collectively used to assign the complete ¹H NMR spectrum of the β-D-fucofuranose unit. mdpi.com

Heteronuclear NMR experiments correlate protons with directly attached or long-range coupled carbons, completing the structural puzzle.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. emerypharma.comcolumbia.edu This provides an unambiguous assignment of the ¹³C spectrum based on the previously assigned ¹H spectrum. Each H-C pair in the fucofuranose ring (C1-H1, C2-H2, etc.) and the methyl group (C6-H6) will appear as a distinct correlation peak. mdpi.comresearchgate.net

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information. shimadzu.co.jp

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing polar, thermally fragile molecules like carbohydrates. nih.govwikipedia.orglibretexts.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight. wikipedia.org

In the context of this compound research, ESI-MS is used to detect the molecular ion of the sugar or its derivatives, confirming the chemical formula (C₆H₁₂O₅, molecular weight: 164.16 g/mol ). nih.gov For instance, in studies of the biosynthetic pathway of dTDP-D-fucofuranose in Escherichia coli O52, ESI-MS was employed to elucidate the structures of the enzymatic reaction products. ebi.ac.ukresearchgate.net The technique can readily detect the fucofuranose-containing nucleotide sugar and its precursors, confirming their mass and aiding in their structural characterization. researchgate.netnih.gov

Mass Spectrometry Techniques in Fucofuranose Structural Analysis

Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MSⁿ) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting ions and analyzing the resulting products. In the context of β-D-fucofuranose and its derivatives, MSⁿ provides valuable insights into their fragmentation patterns, which are crucial for structural identification and characterization.

When analyzing nucleotide diphosphate (B83284) sugars, such as those related to D-fucofuranose, negative-ion electrospray tandem mass spectrometry (ESI-MS-MS) with collision-induced dissociation (CID) is a commonly employed method. researchgate.net Studies have shown that the major fragments observed in the ESI-MS-MS spectra of these compounds result from the cleavage of the diphosphate moiety. researchgate.net For instance, characteristic fragment ions are often observed at m/z values corresponding to the loss of water and phosphate (B84403) groups. researchgate.net

The fragmentation of the molecular ion provides a fingerprint that can help distinguish between different isomers and conformers. The fragmentation process often involves the cleavage of C-C bonds within the furanose ring and the loss of small neutral molecules. idc-online.com For example, the fragmentation of alkanes, which share some structural similarities with the carbon backbone of sugars, typically involves the breaking of C-C bonds to produce a series of alkyl carbocations. idc-online.com In more complex molecules like phenol, the fragmentation pattern can reveal the loss of specific functional groups, such as a hydrogen atom from the hydroxyl group, leading to characteristic peaks. docbrown.info

The stability of the resulting fragment ions plays a significant role in determining the observed fragmentation pattern. pharmacy180.com More stable ions are generally more abundant in the mass spectrum. pharmacy180.com For compounds containing heteroatoms like oxygen, as in β-D-fucofuranose, fragmentation is often initiated at these sites. idc-online.com The presence of a functional group can significantly influence the fragmentation pathways. idc-online.com

X-ray Crystallography of this compound-Containing Macromolecular Complexes

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of molecules at atomic resolution. up.pt This method has been successfully applied to study macromolecular complexes containing β-D-fucofuranose, providing detailed insights into its binding and interactions within a biological context. umich.eduumich.eduebi.ac.uknih.govrcsb.org

A notable example is the crystal structure of MSMEG_1712 from Mycobacterium smegmatis in complex with β-D-fucofuranose. umich.eduumich.eduebi.ac.uknih.govrcsb.org This protein is a sugar-binding protein, and its structure reveals the specific interactions between the protein and the β-D-fucofuranose ligand. rcsb.org The resolution of these crystal structures, typically in the range of 2.5 to 2.76 Å, is sufficient to visualize the precise orientation of the furanose ring and its substituents within the protein's binding pocket. ebi.ac.uknih.gov

The analysis of such complexes provides crucial information on:

The specific amino acid residues involved in binding the sugar.

The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.

The conformation of the β-D-fucofuranose ring when bound to the protein.

This information is vital for understanding the biological function of these macromolecules and can guide the design of inhibitors or other molecules that target these interactions. The Protein Data Bank (PDB) is a repository for these structures, with entries such as 6HYH providing the coordinates and experimental data for the MSMEG_1712-β-D-fucofuranose complex. nih.govrcsb.org

The study of these complexes highlights the importance of β-D-fucofuranose in biological systems, particularly in microorganisms where it can be a component of cell surface polysaccharides or a substrate for transport proteins. ontosight.aimdpi.comresearchgate.netglycoscience.ru

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is inherently flexible and can adopt a variety of conformations. researchgate.net Understanding the conformational preferences of β-D-fucofuranose is essential for comprehending its biological activity and interactions with other molecules.

Pseudorotational Pathways and Energy Landscapes of Furanose Conformations

The conformation of a furanose ring can be described by a concept known as pseudorotation. nih.govnih.gov This model describes the continuous puckering of the five-membered ring through a series of envelope (E) and twist (T) conformations. ox.ac.uk The entire pseudorotational pathway can be visualized as a circle, with different points on the circle representing different conformations. nih.gov

The energy landscape of the furanose ring is not flat; certain conformations are more energetically favorable than others. nih.govresearchgate.net The relative energies of these conformations determine the conformational equilibrium of the molecule in solution. nih.gov For many furanosides, the energy landscape shows two major low-energy regions, often referred to as the North and South conformations, which correspond to C3'-endo and C2'-endo puckers, respectively, in nucleosides. nih.govnih.gov

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for mapping the energy landscape of furanose rings. nih.govnih.govresearchgate.net These calculations can reveal the preferred pseudorotational pathways and the energy barriers between different conformations. nih.govnih.gov The energy landscape can be influenced by factors such as the nature and orientation of substituents on the ring. nih.gov

The flexibility of the furanose ring allows it to readily interconvert between different conformations, a feature that is critical for its biological function. researchgate.net For example, the ability of the ribofuranose ring in nucleic acids to switch between different puckers is essential for the conformational changes that occur during DNA replication and transcription. nih.gov

Quantitative Assessment of Conformer Populations in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the quantitative analysis of conformer populations of furanoses in solution. sci-hub.secnjournals.comnih.govgriffith.edu.auresearchgate.netresearchgate.netpublish.csiro.au The principle behind quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.comresolvemass.ca

By analyzing the coupling constants (J-values) between protons on the furanose ring, it is possible to determine the relative populations of different conformers. ox.ac.uk This is because the magnitude of the J-coupling is dependent on the dihedral angle between the coupled protons, which in turn is determined by the ring's conformation. nih.gov

For example, a two-state model is often used to interpret the NMR data for furanosides, assuming an equilibrium between two major conformations (e.g., North and South). researchgate.net The observed J-couplings are then a weighted average of the J-couplings for each individual conformer. ox.ac.uk

More advanced NMR techniques, such as those involving isotopic labeling, can provide even more detailed information about the conformational equilibrium. researchgate.net Additionally, computational methods can be used in conjunction with NMR data to refine the conformational models and provide a more accurate picture of the conformer populations in solution. nih.gov

The table below illustrates how different NMR parameters can be used to assess conformer populations.

| NMR Parameter | Information Provided |

| Proton-proton coupling constants (³JHH) | Dihedral angles, which are related to ring pucker. nih.gov |

| Carbon-proton coupling constants (¹JCH, ³JCH) | Can also provide information on ring conformation and substituent orientation. |

| Nuclear Overhauser Effect (NOE) | Provides information on through-space distances between protons, which can help to distinguish between different conformers. mdpi.com |

| Chemical shifts | Can be sensitive to the conformational state of the molecule. mdpi.com |

Influence of Anomeric and Exo-Anomeric Effects on Furanose Ring Pucker

The conformation of the furanose ring is significantly influenced by stereoelectronic effects, particularly the anomeric and exo-anomeric effects. ox.ac.ukdypvp.edu.inwikipedia.orgrsc.orgnumberanalytics.commgcub.ac.in

The exo-anomeric effect is a related phenomenon that describes the preferential orientation of the aglycone (the non-sugar portion of a glycoside) attached to the anomeric carbon. nih.govcsic.es This effect also arises from stereoelectronic interactions and favors a gauche conformation for the O-C1-O-R linkage. nih.gov The exo-anomeric effect plays a crucial role in determining the three-dimensional structure of oligosaccharides and other glycoconjugates containing furanose units. nih.govcsic.es

Stereoelectronic Effects Governing Fucofuranose Conformation

The conformation of β-D-fucofuranose is governed by a complex interplay of stereoelectronic effects. researchgate.netresearchgate.netimperial.ac.ukwikipedia.orgbaranlab.org These effects arise from the interactions between electron orbitals within the molecule and can have a profound impact on its geometry and reactivity. wikipedia.orgbaranlab.org

In addition to the anomeric and exo-anomeric effects discussed previously, other stereoelectronic interactions also play a role in determining the preferred conformation of β-D-fucofuranose. These include:

Hyperconjugation: This involves the interaction of a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. researchgate.net In the context of fucofuranose, hyperconjugative interactions can stabilize certain conformations by delocalizing electron density.

Gauche effects: The preference for a gauche arrangement of certain substituents around a C-C single bond can also influence the ring pucker.

1,3-diaxial interactions: Repulsive steric interactions between substituents in a 1,3-diaxial arrangement can destabilize certain conformations, leading to a preference for alternative puckers. mgcub.ac.in

The presence of the deoxy group at the C6 position in fucofuranose, as compared to its parent sugar galactose, can also influence the conformational equilibrium. The absence of the C6 hydroxyl group eliminates a potential hydrogen bond donor/acceptor and alters the steric and electronic environment around the C4-C5 bond.

Conformational Dynamics of this compound within Oligosaccharide and Polysaccharide Architectures

A notable example is the O-polysaccharide from the bacterium Ochrobactrum quorumnocens T1Kr02, which features a repeating unit containing this compound. mdpi.com The structure was identified through Nuclear Magnetic Resonance (NMR) analysis as: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→. mdpi.comresearchgate.net This represents the first documented polysaccharide containing both the furanose and pyranose forms of D-fucose. mdpi.com In this specific environment, the this compound residue's conformation is constrained by the α-(1→3) linkage to the adjacent fucopyranose unit. Furthermore, non-stoichiometric O-acetylation at position 3 was identified in 50% of the D-fucofuranose residues, adding another layer of structural and dynamic complexity. mdpi.comresearchgate.net

Computational Approaches in Fucofuranose Structural and Conformational Studies

Computational chemistry provides indispensable tools for investigating the three-dimensional structures and dynamic behaviors of furanosides, which are often challenging to characterize fully through experimental methods alone. These approaches allow for the detailed exploration of conformational landscapes, transition energetics, and the influence of the surrounding environment.

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic conformational preferences of this compound. By solving approximations of the Schrödinger equation, QM methods can accurately determine the electronic structure and energy of a molecule for a given atomic arrangement. This allows for the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, such as the puckering coordinates of the furanose ring or the glycosidic torsion angles. nih.govnih.gov

High-level ab initio methods, such as Coupled Cluster (CCSD(T)), and more computationally efficient Density Functional Theory (DFT) functionals are employed to calculate the relative energies of different conformers. mdpi.compeerj.com For instance, QM calculations are used to determine the energy barriers between the various puckered forms (e.g., envelope and twist conformations) of the furanose ring. mdpi.com These studies have shown that for furanose systems, the energy landscape can be complex, with multiple low-energy minima separated by relatively small barriers. researchgate.net This information is critical for parameterizing and validating the more computationally economical force fields used in molecular dynamics simulations. mdpi.comresearchgate.net

| Method Type | Common Examples | Application in Furanose Studies | Key Feature |

| Ab Initio | Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T)) | Benchmarking, high-accuracy energy calculations for key conformers and transition states. peerj.commdpi.com | Based on first principles without empirical data; computationally very expensive. |

| Density Functional Theory (DFT) | B3LYP, M06-2X, BP86 | Geometry optimization, calculation of potential energy surfaces, vibrational frequencies. mdpi.compeerj.com | Balances accuracy and computational cost by approximating the electron correlation energy. |

| Semi-empirical | AM1, PM3 | Initial conformational searches on large systems before refinement with higher-level methods. peerj.com | Uses parameters from experimental data to simplify calculations; very fast but less accurate. peerj.com |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org For this compound, whether as a monosaccharide or within a larger glycan, MD simulations provide a view of its dynamic evolution, revealing accessible conformations, the pathways of conformational transitions, and the time scales on which these events occur. nih.govmdpi.com

In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved numerically to generate atomic trajectories. wikipedia.org This allows for the sampling of the conformational space and the calculation of thermodynamic and kinetic properties. MD simulations of fucose-containing oligosaccharides have been used to investigate their flexibility, identify stable folded states, and understand how they interact with their environment, such as water or protein binding partners. nsysu.edu.twnih.gov For example, simulations can reveal intramolecular hydrogen bonding patterns and stacking interactions that stabilize particular conformations. nih.gov

| Simulation Parameter | Description | Typical Value/Setting | Purpose |

| Force Field | A set of equations and parameters describing the potential energy of the system. | GROMOS, CHARMM, AMBER | Defines the physics of atomic interactions. acs.orgnih.gov |

| Solvent Model | Representation of the solvent (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA) | Simulates the effect of the cellular environment on conformation. |

| Simulation Time | The total duration of the simulated trajectory. | Nanoseconds (ns) to Microseconds (µs) | Must be long enough to sample the biological processes of interest. wikipedia.orgresearchgate.net |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) | Determines the resolution and stability of the numerical integration. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic physiological conditions (e.g., 300 K, 1 bar). |

Force Field Development and Validation for Furanose Systems

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying molecular mechanics force field. mdpi.com A force field approximates the potential energy of a system as a sum of bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) terms. Developing accurate force fields for carbohydrates, and for furanose systems in particular, is a significant challenge. mdpi.comnih.gov This difficulty arises from the complex stereoelectronic phenomena, such as the gauche and anomeric effects, that govern their conformational preferences and are not easily captured by simple pairwise potential energy functions. mdpi.com

The development process involves parameterizing the force field, especially the dihedral torsion terms, to reproduce high-quality data from QM calculations and experimental results (e.g., NMR J-coupling constants). researchgate.netresearchgate.net Force fields like CHARMM, AMBER, and GROMOS have specific parameter sets developed for carbohydrates. researchgate.netacs.orgnih.gov For example, refinements to the General Amber Force Field (gaff) have involved fitting torsional parameters for dozens of furanose ring systems to reproduce ab initio QM energy profiles across the entire pseudorotation cycle. mdpi.com Validation is a crucial step, where the force field is tested on its ability to reproduce experimental data not used in the parameterization, such as crystal structures and solution densities. researchgate.net The goal is to create a transferable set of parameters that can accurately model a wide range of furanose-containing molecules, from monosaccharides to complex polysaccharides. acs.orgnih.gov

| Force Field | Developed For | Key Features for Carbohydrates |

| CHARMM | Biomolecular simulation (proteins, nucleic acids, lipids, carbohydrates). | Includes extensive parameters for pyranose-furanose and furanose-furanose glycosidic linkages. researchgate.netnih.gov Validated against QM scans, crystal data, and NMR constants. researchgate.net |

| AMBER (GLYCAM/gaff) | Biomolecular simulation, particularly nucleic acids and proteins. | The GLYCAM force field is specifically for carbohydrates. The gaff (General Amber Force Field) has been refined with sugar_mod parameters to better reproduce QM-calculated sugar pucker energies. mdpi.com |

| GROMOS | General-purpose molecular dynamics simulations. | The 56ACARBO set has been extended for furanose-based carbohydrates, validated against QM and experimental data for ring conformation, anomers, and glycosidic linkage conformers. researchgate.netacs.org |

Biosynthesis and Metabolic Pathways of Beta D Fucofuranose

De Novo Biosynthesis Pathways of Fucose and its Furanose Form

The de novo synthesis of fucose provides the majority of the cellular pool of this deoxyhexose. researchgate.netrupress.org In mammals, this pathway is the primary source, accounting for approximately 90% of GDP-L-fucose production. researchgate.netrupress.org The process begins with a common nucleotide sugar precursor and proceeds through a series of enzymatic reactions to first generate the pyranose form of fucose (a six-membered ring), which can then be converted to the furanose form (a five-membered ring).

The conversion of the initial precursor to the final fucopyranose product is managed by a pair of highly specific enzymes. Extensive structural and biochemical studies have elucidated the mechanisms of these catalytic proteins.

GDP-mannose 4,6-dehydratase (GMD) catalyzes the first committed and regulatory step in the de novo pathway. nih.govacs.org This enzyme converts GDP-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. researchgate.netresearchgate.netwikipedia.orgresearchgate.net GMD belongs to the family of lyases, specifically hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.org The reaction mechanism is complex, involving three main catalytic steps:

Initial oxidation of the substrate at the C4″ position by a tightly bound NADP+ cofactor. nih.gov

Elimination of a water molecule from C5″ and C6″. nih.gov

A subsequent reduction step involving hydride transfer from C4″ to C6″. nih.gov

This enzymatic process is a perfect example of a parsimonious catalytic mechanism, using a minimal number of active-site groups to achieve a complex transformation. nih.gov The final product of the GMD-catalyzed reaction is GDP-4-dehydro-6-deoxy-D-mannose. wikipedia.orgebi.ac.uk The activity of GMD can be allosterically inhibited by the final product of the pathway, GDP-fucose, which serves as a feedback mechanism to regulate its own synthesis. rupress.orgwikipedia.org

The second and third steps of the pathway are carried out by a single bifunctional enzyme known as GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase, or the Fx protein. researchgate.netresearchgate.net This enzyme, also referred to as GDP-fucose synthetase, converts the GDP-4-keto-6-deoxy-mannose intermediate into the final product, GDP-L-fucose. nih.govoup.com The process involves:

Epimerization: The enzyme first catalyzes the inversion of stereochemistry at both the C3′ and C5′ positions of the sugar. nih.govoup.com

Reduction: Following epimerization, the enzyme uses NADPH as a cofactor to reduce the keto group at the C4′ position. oup.com

This dual activity within a single polypeptide ensures the efficient conversion of the intermediate to GDP-L-fucose. oup.com Studies have shown that the Fx protein can interact directly with GMD, and this interaction appears to stabilize GMD's activity, ensuring an efficient metabolic flux through the pathway. oup.comnih.gov

| Enzyme | Abbreviation | Substrate | Product | Function |

| GDP-Mannose 4,6-Dehydratase | GMD | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | Catalyzes the initial oxidation and dehydration step. researchgate.netnih.gov |

| GDP-Keto-6-Deoxymannose 3,5-Epimerase/4-Reductase | Fx Protein / TSTA3 | GDP-4-keto-6-deoxy-D-mannose | GDP-L-fucose | Performs the final epimerization and reduction steps. researchgate.netresearchgate.net |

The conversion from the six-membered pyranose ring to the five-membered furanose ring is catalyzed by a class of enzymes known as NDP-pyranose mutases. These enzymes are crucial for generating the NDP-furanose donors required by specific glycosyltransferases. nih.gov

dTDP-D-fucopyranose mutase (Fcf2): In Escherichia coli O52, the enzyme Fcf2 has been identified as a dTDP-D-fucopyranose mutase. nih.gov It specifically catalyzes the conversion of dTDP-D-fucopyranose (dTDP-D-Fucp) to dTDP-D-fucofuranose (dTDP-D-Fucf). nih.gov The kinetic characterization of Fcf2 revealed a Km value of 3.43 mM for its substrate, dTDP-D-Fucp. nih.gov

MtdL: MtdL is another example of an NDP-pyranose mutase, belonging to the GT75 family of glycosyltransferases. nih.gov Crystal structures of MtdL have revealed key residues involved in binding a required Mn2+ cofactor and the sugar nucleotide substrate, providing insight into the catalytic mechanism for this unique class of mutases. nih.govnih.gov

Hyg20: While not directly linked to fucofuranose in the provided context, Hyg20 is another enzyme within this family that highlights the broader importance of pyranose mutases in generating diverse sugar forms for biological processes.

The complete biosynthetic pathway for a nucleotide-activated fucofuranose has been fully characterized in E. coli O52, which produces D-fucofuranose as a component of its O antigen. nih.gov This pathway utilizes thymidine (B127349) diphosphate (B83284) (dTDP) instead of GDP.

The pathway begins with glucose-1-phosphate and dTTP and proceeds via the enzymes RmlA and RmlB to produce the intermediate dTDP-6-deoxy-D-xylo-hex-4-ulopyranose. nih.govresearchgate.net From there, two key enzymes, Fcf1 and Fcf2, complete the synthesis:

Fcf1 (a reductase) converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose (dTDP-D-Fucp). nih.gov

Fcf2 (a mutase) then catalyzes the final ring isomerization, converting dTDP-D-Fucp into dTDP-D-fucofuranose (dTDP-D-Fucf). nih.gov

This represents the first complete characterization of a biosynthetic pathway leading to dTDP-D-Fucf. nih.gov A similar pathway has been proposed for the synthesis of CDP-α-D-fucofuranose in Campylobacter jejuni, where an enzyme (HS41.17) is believed to catalyze the final pyranose-to-furanose ring contraction. nih.gov

| Enzyme | Organism | Substrate | Product | Km |

| Fcf1 | E. coli O52 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose | dTDP-D-fucopyranose | 0.38 mM nih.gov |

| Fcf2 | E. coli O52 | dTDP-D-fucopyranose | dTDP-D-fucofuranose | 3.43 mM nih.gov |

Key Enzymes and Their Mechanistic Studies

Fucose Salvage Pathways

In mammalian cells, the fucose salvage pathway provides an alternative route to the de novo pathway for the synthesis of GDP-L-fucose, the universal donor substrate for fucosyltransferases. acs.org This pathway utilizes free L-fucose that is either transported into the cytosol from extracellular sources or liberated from the lysosomal catabolism of fucosylated glycans. acs.orgnih.govresearchgate.net The salvage pathway is estimated to produce approximately 5% to 10% of the total cellular GDP-fucose pool. researchgate.netuky.edu

The conversion of free L-fucose into its activated nucleotide form, GDP-L-fucose, is a two-step enzymatic process. nih.govnih.gov The initial substrate, free fucose, is first phosphorylated to create a sugar phosphate (B84403) intermediate. This intermediate is then condensed with a nucleotide triphosphate to yield the final activated sugar donor, GDP-L-fucose. This activated form is then available for fucosyltransferases to incorporate fucose into glycoproteins and other glycoconjugates.

Two key enzymes drive the fucose salvage pathway: L-fucokinase and GDP-fucose pyrophosphorylase. nih.gov

L-Fucokinase (FUK): Also known as fucokinase (FCSK), FUK is the first and only enzyme in the pathway that converts L-fucose into beta-L-fucose 1-phosphate. uky.edu It catalyzes the transfer of a phosphate group from ATP to the anomeric hydroxyl group of L-fucose, producing beta-L-fucose 1-phosphate and ADP.

GDP-Fucose Pyrophosphorylase (GFPP): This enzyme, also referred to as fucose-1-phosphate guanylyltransferase (FPGT), catalyzes the second and final step. researchgate.netuky.edu It facilitates the reversible condensation of beta-L-fucose 1-phosphate with guanosine (B1672433) triphosphate (GTP) to form GDP-L-fucose. acs.org

Table 1: Key Enzymes in the Fucose Salvage Pathway

| Enzyme | Abbreviation | EC Number | Function | Substrates | Products |

|---|---|---|---|---|---|

| L-Fucokinase | FUK / FCSK | 2.7.1.52 | Catalyzes the phosphorylation of L-fucose. | L-fucose, ATP | beta-L-fucose 1-phosphate, ADP |

| GDP-fucose pyrophosphorylase | GFPP / FPGT | 2.7.7.30 | Catalyzes the formation of the activated sugar nucleotide. | beta-L-fucose 1-phosphate, GTP | GDP-L-fucose, Pyrophosphate |

Defucosylation Pathways Involving Fucofuranose Residues

Defucosylation is the enzymatic removal of fucose residues from glycoconjugates. This process is mediated by fucosidases and is essential for the degradation and turnover of glycoproteins and glycolipids. nih.gov

Alpha-L-fucosidases (AFUs) are glycoside hydrolases that catalyze the hydrolysis of terminal L-fucose residues from oligosaccharide chains. These enzymes exhibit broad specificity, cleaving fucose residues linked via α-1,2, α-1,3, α-1,4, or α-1,6 glycosidic bonds to other carbohydrates.

In humans, two primary isoforms exist:

FUCA1: This is a lysosomal enzyme responsible for the degradation of various fucose-containing glycoproteins and glycolipids.

FUCA2: This isoform is known as the serum alpha-L-fucosidase.

The existing research on these fucosidases focuses on their action on alpha-L-fucopyranosyl linkages. There is no direct evidence demonstrating that FUCA1 or FUCA2 can hydrolyze beta-D-fucofuranosyl residues. Studies on analogous compounds, such as 4-nitrophenyl beta-D-fucofuranoside, have shown them to be resistant to hydrolysis by related glycosidases that act on furanoside rings, suggesting that HO-6 is essential for substrate-enzyme interaction.

Genetic Determinants and Regulation of Fucofuranose Biosynthesis

While most organisms utilize fucose in its pyranose form, certain bacteria have evolved specific biosynthetic pathways to produce the less common furanose isomer for incorporation into cell surface polysaccharides or secondary metabolites.

Genetic analysis has identified specific gene clusters responsible for the biosynthesis of nucleotide-activated fucofuranose.

Escherichia coli O52: The O-antigen of the E. coli O52 serotype is a rare example of a polysaccharide containing D-fucofuranose (D-Fucf). The biosynthetic pathway for its activated precursor, dTDP-D-fucofuranose, has been fully characterized. The gene cluster contains four key genes: rmlA, rmlB, fcf1, and fcf2. The final two steps are catalyzed by the protein products of fcf1 and fcf2. Fcf1, a reductase, converts dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. Subsequently, Fcf2, a dTDP-D-fucopyranose mutase, catalyzes the ring contraction to convert dTDP-D-fucopyranose into the final product, dTDP-D-fucofuranose.

Streptomyces griseoflavus: This bacterium produces the antitumor antibiotic gilvocarcin V, which possesses a D-fucofuranose moiety C-glycosidically linked to its aromatic core. The complete "gil" gene cluster for its biosynthesis has been cloned and characterized. Within this cluster, several genes are implicated in the formation of the fucofuranose sugar. The genes gilD (NDP-glucose synthase) and gilE (NDP-glucose 4,6-dehydratase) are responsible for the initial steps of deoxysugar synthesis. The gene gilU, likely encoding an epimerase/dehydratase, and gilR (an oxidoreductase) are thought to be involved in subsequent modification steps. The specific enzyme responsible for the pyranose-to-furanose ring contraction has not been definitively identified, though it is hypothesized that GilM may play a role.

Table 2: Characterized and Putative Fucofuranose Biosynthetic Gene Clusters

| Organism | Product | Gene Cluster | Key Genes | Gene Function |

|---|---|---|---|---|

| Escherichia coli O52 | dTDP-D-fucofuranose | O-antigen biosynthesis cluster | fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase. |

| fcf2 | dTDP-D-fucopyranose mutase (ring contraction). | |||

| Streptomyces griseoflavus | Gilvocarcin V (contains D-fucofuranose) | gil | gilD / gilE | NDP-glucose synthase and 4,6-dehydratase. |

| gilU / gilR | Putative epimerase/dehydratase and oxidoreductase. | |||

| gilM | Unknown function, possibly involved in ring contraction. | |||

| gilGT | C-glycosyltransferase. |

Functional Genomics and Gene Deletion Studies to Elucidate Pathway Enzymes

The biosynthetic pathway for the nucleotide-activated form of D-fucofuranose, dTDP-D-fucofuranose, has been characterized primarily in bacteria, such as Escherichia coli O52, where D-fucofuranose is a component of the O antigen. nih.gov Functional genomics, combined with gene mutation and complementation studies, has been instrumental in identifying and confirming the roles of the specific enzymes involved in this pathway. nih.gov

Initial genomic studies proposed that a cluster of genes, including rmlA, rmlB, fcf1, and fcf2, encoded the necessary enzymes for the synthesis of dTDP-D-fucofuranose in E. coli O52. nih.gov Subsequent research focused on the functional characterization of the protein products of fcf1 and fcf2. nih.gov Through heterologous expression, purification, and enzymatic assays, the specific functions of these enzymes were elucidated. nih.gov

Fcf1 was identified as a dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase. nih.gov This enzyme catalyzes the conversion of dTDP-6-deoxy-D-xylo-hex-4-ulopyranose into dTDP-D-fucopyranose (dTDP-D-Fucp). nih.gov Fcf2 was subsequently confirmed to be a dTDP-D-fucopyranose mutase, which is responsible for the final step in the pathway: the conversion of the pyranose form of the sugar (dTDP-D-Fucp) to the furanose form, dTDP-β-D-fucofuranose. nih.gov

The essential roles of the fcf1 and fcf2 genes in the biosynthesis of the E. coli O52 O antigen were definitively confirmed through mutation and complementation tests. nih.gov Creating mutations in these genes and observing the resulting phenotype, followed by the restoration of the phenotype by reintroducing the functional gene, provided conclusive evidence of their function in vivo. nih.gov This represents the first full characterization of the biosynthetic pathway for dTDP-D-fucofuranose. nih.gov

| Gene | Enzyme Name | Function | Substrate | Product | Organism |

|---|---|---|---|---|---|

| fcf1 | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase | Reduction | dTDP-6-deoxy-D-xylo-hex-4-ulopyranose | dTDP-D-fucopyranose | E. coli O52 |

| fcf2 | dTDP-D-fucopyranose mutase | Isomerization (ring form) | dTDP-D-fucopyranose | dTDP-β-D-fucofuranose | E. coli O52 |

Transcriptional and Post-Translational Regulation of Fucose Metabolism

The regulation of fucose metabolism is a complex process controlled at both the transcriptional and post-translational levels. While the specific regulatory mechanisms for the beta-D-fucofuranose pathway are not extensively detailed in current research, studies on the more common L-fucose metabolic pathways in various organisms provide significant insights into the governing principles.

Transcriptional Regulation

The expression of genes involved in fucose metabolism is tightly controlled by specific transcription factors that respond to the availability of fucose and other environmental cues.

Fungal Regulation: In the fungus Trichoderma reesei, a key transcription factor named FUR1 (L-fucose-responsive regulator 1) is essential for growth on L-fucose. nih.gov Gene deletion studies have shown that a Δfur1 mutant exhibits severely impaired growth when L-fucose is the only carbon source. nih.gov FUR1 orchestrates the expression of the L-fucose catabolic pathway enzymes and also upregulates extracellular α-L-fucosidases to liberate L-fucose from complex glycans. nih.gov Intriguingly, FUR1 also mediates the cross-induction of a wide array of enzymes that target other glycosidic bonds, suggesting L-fucose acts as a signal for the presence of complex biomass. nih.gov

Bacterial Regulation: In bacteria, fucose metabolism is often controlled by repressor proteins. In Bifidobacterium longum subsp. infantis, the transcription factor FucR acts as an L-fucose-sensitive repressor. nih.gov FucR binds to a specific palindromic sequence in the DNA, and this binding is weakened in the presence of L-fucose, allowing for the transcription of catabolic genes. nih.gov In Salmonella Typhimurium, the genes involved in fucose degradation, located in the fuc operon, are upregulated during late-stage infection of macrophages, indicating that fucose utilization is part of its adaptation to the host environment. plos.org

Regulation in Mammals: In mammalian systems, the expression of genes related to GDP-L-fucose synthesis can be coordinately regulated. Studies have shown a simultaneous upregulation of mRNA levels for the enzymes of the de novo GDP-L-fucose synthesis pathway, the GDP-fucose transporter (FUCT1), and specific fucosyltransferases during inflammation and in certain tumor cells. nih.gov This suggests a coordinated transcriptional response to physiological and pathological stimuli. nih.gov

| Regulator | Organism | Function | Mechanism | Reference |

|---|---|---|---|---|

| FUR1 | Trichoderma reesei | Activator | Indispensable for growth on L-fucose; activates expression of catabolic enzymes and α-L-fucosidases. | nih.gov |

| FucR | Bifidobacterium longum | Repressor | Binds to DNA to repress gene expression; binding is inhibited by L-fucose. | nih.gov |

| SsrA-SsrB | Salmonella Typhimurium | Activator (indirect) | Virulence-associated two-component system that regulates the Psp system, which is highly expressed during infection where fucose metabolism genes are also upregulated. | plos.org |

Post-Translational Regulation

After transcription and translation, the activity of enzymes in the fucose metabolic pathways can be further modulated through post-translational mechanisms.

Post-Transcriptional Control: In Escherichia coli, the enzyme L-1,2-propanediol oxidoreductase, involved in L-fucose metabolism, is subject to post-transcriptional regulation. nih.gov The enzyme's activity is highly induced by L-fucose, but only under anaerobic conditions. nih.gov However, the gene's promoter is active and inducible by fucose both aerobically and anaerobically, indicating that the control by oxygen levels occurs after the transcription of the gene. nih.gov

Post-Translational Modifications: Fucosyltransferases (FucTs), the enzymes that transfer fucose from GDP-fucose onto glycans, can be post-translationally modified themselves. Human FucTs contain potential N-linked glycosylation sites, and evidence shows that these sites can be glycosylated. oup.com While the full extent of its impact is still being studied, this type of modification can be significant for proper enzyme activity. oup.com The catalytic activity of these enzymes is also dependent on specific, highly conserved amino acid residues, such as lysine (B10760008) and cysteine, which are involved in substrate binding and the catalytic mechanism. oup.com Protein O-fucosylation, which is the attachment of fucose to serine or threonine residues, is another critical post-translational modification mediated by enzymes like POFUT1 and POFUT2. nih.govresearchgate.net The activity of POFUT1 can be enhanced by the presence of metal ions. nih.gov Glycosylation is a widespread post-translational modification that can influence protein folding, function, and stability. wikipedia.org

Enzymology and Reaction Mechanisms Associated with Beta D Fucofuranose

Fucosyltransferases and Glycosyltransferases Utilizing Fucofuranose Donors

While the majority of fucosyltransferases utilize GDP-L-fucopyranose as the donor substrate, the existence of polysaccharides containing D-fucofuranose implies the activity of glycosyltransferases capable of recognizing and transferring this furanose form. researchgate.net Such enzymes are found in the biosynthetic pathways of bacterial O-antigens, where unusual sugars are common. The activated nucleotide sugar donor for these reactions is typically deoxythymidine diphosphate-D-fucofuranose (dTDP-D-Fucf). researchgate.netresearchgate.net

The incorporation of beta-D-fucofuranose has been identified in the O-antigen of Escherichia coli O52 and the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02. nih.govmdpi.com The gene clusters responsible for the synthesis of these polysaccharides contain genes encoding putative glycosyltransferases. nih.govnih.gov

In E. coli O52, the O-antigen is a heteropolymer composed of a disaccharide repeating unit of D-fucofuranose (Fucf) and 6-deoxy-D-manno-heptopyranose. nih.govresearchgate.net The gene cluster contains several genes predicted to be glycosyltransferases, although the specific enzyme responsible for transferring the fucofuranose residue from the dTDP-D-Fucf donor has not been biochemically isolated and characterized in detail. nih.govresearchgate.net The synthesis of this O-antigen follows an ATP-binding cassette (ABC) transporter-dependent pathway, where the polysaccharide is built upon an undecaprenyl phosphate (B84403) (Und-P) carrier at the cytoplasmic membrane before being exported. nih.govnih.gov

For Ochrobactrum quorumnocens T1Kr02, the O-polysaccharide structure was identified as a repeating unit of [→2)-β-D-Fucf-(1→3)-β-D-Fucp-(1→]. mdpi.comresearchgate.net The presence of genes for a fucofuranose mutase and glycosyltransferases in related strains suggests a mechanism for the synthesis and incorporation of the β-D-Fucf residue. researchgate.net However, detailed biochemical studies to confirm the substrate specificity and catalytic requirements of the specific fucofuranosyltransferase are required for definitive characterization. mdpi.com

The stereochemistry of the newly formed glycosidic bond is a critical outcome of the glycosyltransferase reaction. In the case of the O. quorumnocens T1Kr02 O-polysaccharide, nuclear magnetic resonance (NMR) analysis has definitively shown that the fucofuranose residue is linked via a β-(1→2) bond to the adjacent fucopyranose residue. mdpi.comresearchgate.net This indicates that the responsible glycosyltransferase is highly stereospecific, controlling both the regioselectivity (linkage to the 2-OH of the acceptor) and the stereoselectivity (formation of a β-linkage). Glycosyltransferases are generally classified as either 'inverting' or 'retaining' based on whether the anomeric configuration of the donor sugar is inverted or retained in the product. Without detailed mechanistic studies on the specific fucofuranosyltransferase, its classification as inverting or retaining remains to be determined.

Glycosyltransfer reactions are fundamental to the synthesis of all glycoconjugates. These reactions involve the transfer of a monosaccharide from a nucleotide sugar donor to a specific hydroxyl group of an acceptor molecule, which can be a carbohydrate, lipid, or protein. frontiersin.org The enzymes catalyzing these reactions, glycosyltransferases (GTs), must precisely recognize both the donor and acceptor substrates to form a specific glycosidic linkage. frontiersin.org

The general mechanism for a glycosyltransferase involves the binding of the nucleotide sugar donor (e.g., dTDP-β-D-fucofuranose) and the acceptor substrate in the enzyme's active site. The reaction is initiated by the nucleophilic attack of a hydroxyl group from the acceptor molecule on the anomeric carbon (C1) of the donor sugar. This leads to the displacement of the nucleotide diphosphate (B83284) (e.g., dTDP), which is an excellent leaving group, and the formation of a new glycosidic bond. The process is often facilitated by catalytic residues within the active site that can act as a general base to deprotonate the acceptor's hydroxyl group, increasing its nucleophilicity. Divalent cations like Mn²⁺ are often required as cofactors, typically to coordinate the phosphate groups of the nucleotide donor, neutralizing their negative charge and facilitating the departure of the leaving group. frontiersin.org

Furanose Mutases: Detailed Catalytic Cycles and Structural Biology

Furanose mutases are isomerases that catalyze the reversible conversion of a nucleotide-activated sugar from its six-membered pyranose ring form to its five-membered furanose ring form. This ring contraction is essential for producing the fucofuranosyl donors required by the specialized glycosyltransferases.

Several fucofuranose mutases have been identified, including Fcf2 from the E. coli O52 O-antigen pathway and the homologous enzymes MtdL and Hyg20, found in antibiotic biosynthetic pathways. nih.govnih.govglyco.ac.ru

Fcf2: This enzyme is a dTDP-D-fucopyranose mutase that catalyzes the conversion of dTDP-D-fucopyranose (dTDP-D-Fucp) to dTDP-D-fucofuranose (dTDP-D-Fucf). glyco.ac.ru This is a critical step in providing the necessary donor substrate for the synthesis of the E. coli O52 O-antigen. researchgate.net

MtdL and Hyg20: These enzymes, members of the Glycosyltransferase family 75 (GT75), catalyze the bidirectional interconversion between GDP-β-L-fucopyranose and GDP-α-L-fucofuranose. nih.govscience.gov MtdL, from Marinactinospora thermotolerans, has been structurally characterized, providing significant insight into the mutase mechanism. nih.govnih.gov The proposed catalytic cycle for MtdL involves an Arg159 residue acting as a covalent catalyst. acs.orgresearchgate.net The mechanism is thought to proceed via nucleophilic attack of an arginine nitrogen on the anomeric carbon (C1) of the pyranose ring, leading to ring opening. Subsequent rotation and attack by the C4-hydroxyl group onto the C1 carbon results in the formation of the furanose ring. researchgate.net

| Enzyme | Organism/Pathway | Reaction | Reference |

|---|---|---|---|

| Fcf2 | Escherichia coli O52 | dTDP-D-fucopyranose ⇌ dTDP-D-fucofuranose | glyco.ac.ru |

| MtdL | Marinactinospora thermotolerans (A201A biosynthesis) | GDP-L-fucopyranose ⇌ GDP-L-fucofuranose | nih.gov |

| Hyg20 | Streptomyces hygroscopicus (Hygromycin A biosynthesis) | GDP-L-fucopyranose ⇌ GDP-L-fucofuranose | nih.govnih.gov |

A key distinction exists in the cofactor requirements among different families of sugar mutases. While the well-studied UDP-D-galactopyranose mutase (UGM) is a flavoenzyme that depends on a FAD cofactor for its catalytic activity, the characterized fucofuranose mutases operate via a different mechanism. nih.govpnas.org

Enzymes in the GT75 family, such as MtdL and Hyg20, are FAD-independent. nih.govnih.gov Their mutase activity is strictly dependent on the presence of divalent cations, specifically Mn²⁺ or Mg²⁺. nih.govpnas.org Crystal structures of MtdL in complex with its substrate and a metal ion reveal that the cation is coordinated by conserved acidic residues (a DxD motif) and the phosphate groups of the GDP-sugar substrate. nih.govacs.orgpnas.org This coordination is crucial for neutralizing the charge of the diphosphate group and for correctly positioning the substrate in the active site for the ring-opening and closing reactions. nih.gov This metal-dependent, arginine-mediated catalytic mechanism represents a distinct paradigm for pyranose-furanose isomerization compared to the FAD-dependent redox mechanism of UGM. nih.govacs.org

Crystallographic Studies of Furanose Mutases and Substrate Binding

The three-dimensional structures of furanose mutases, particularly those that act on nucleotide-activated sugars, provide critical insights into their catalytic mechanisms and substrate specificity. A notable example is the metal-dependent furanose mutase MtdL, a member of the glycosyltransferase family 75 (GT75). mdpi.comresearchgate.net This enzyme catalyzes the reversible conversion of GDP-L-fucopyranose to GDP-L-fucofuranose, a crucial step in the biosynthesis of certain natural products. mdpi.comwikipedia.org

Crystallographic studies of MtdL from Micromonospora sp. TP-A0468 have revealed the structural basis for its interaction with the furanose form of its substrate. The crystal structure of a mutant form of MtdL (S228A-His) has been solved in a complex with GDP-L-fucofuranose (GDP-Fucf) and a manganese ion (Mn²⁺), providing a detailed view of the active site. researchgate.net These studies, along with those of the enzyme bound to other ligands like GDP-L-fucopyranose, have identified key amino acid residues that are essential for coordinating the metal cofactor and for binding the substrate. mdpi.comnih.gov

The interaction between MtdL and its substrates involves a network of contacts that position the sugar and the nucleotide for catalysis. While specific residues directly interacting with the furanose ring of this compound are being elucidated through ongoing research, the structural data for the L-fucofuranose complex shows that residues such as Asp109, Asp111, and Arg159 are likely part of a catalytic triad (B1167595) involved in the pyranose-furanose conversion. asm.org It is proposed that Asp109 acts as a catalytic base, while Asp111 interacts with the essential Mn²⁺ ion, and Arg159 stabilizes the GDP portion of the substrate. asm.org These structural insights are pivotal for understanding how these enzymes achieve their remarkable specificity and catalytic efficiency.

| Parameter | Value |

| PDB ID | 7XPV researchgate.net |

| Resolution | Not specified |

| R-value | Not specified |

| Space Group | Not specified |

| Total Structure Weight | 89.01 kDa researchgate.net |

| Atom Count | 6,084 researchgate.net |

| Modeled Residue Count | 742 researchgate.net |

Enzymes Involved in Post-Glycosylation Modification of Fucofuranose Residues (e.g., O-acetylation)

Post-glycosylation modifications (PGMs) are enzymatic alterations that occur after a glycan has been attached to a protein or lipid, or incorporated into a polysaccharide. researchgate.net These modifications, which include acetylation, methylation, phosphorylation, and sulfation, significantly increase the structural and functional diversity of glycans. researchgate.netthermofisher.com O-acetylation, the addition of an acetyl group to a hydroxyl moiety, is a common PGM that can influence the immunogenicity and biological activity of the modified glycan. tue.nl

While the enzymatic machinery for many PGMs is well-characterized for common sugars, the specific enzymes that modify fucofuranose residues are less understood. However, research has identified instances of O-acetylation of this compound residues in bacterial polysaccharides. A notable example is the O-polysaccharide of the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02. mdpi.com In this bacterium, the O-polysaccharide contains repeating units that include both d-fucopyranose (B7802347) and d-fucofuranose. mdpi.com

Detailed NMR analysis of this polysaccharide revealed that approximately 50% of the β-D-fucofuranose (β-D-Fucf) residues are O-acetylated at the C3 position. mdpi.comresearchgate.net This represents the first documented case of O-acetylation at this specific position on a β-D-Fucf residue. mdpi.com Although the specific O-acetyltransferase responsible for this modification in O. quorumnocens T1Kr02 has not yet been identified, this finding confirms that enzymes capable of recognizing and acetylating fucofuranose exist in nature. The presence of such modifications highlights a further layer of complexity in the biosynthesis and biological roles of fucofuranose-containing glycans.

| Modification | Position | Organism | Macromolecule |

| O-acetylation | C3 | Ochrobactrum quorumnocens T1Kr02 | O-polysaccharide mdpi.comresearchgate.net |

Biological Significance and Molecular Interactions of Beta D Fucofuranose

Incorporation into Complex Glycans and Glycoconjugates

Beta-D-fucofuranose (β-D-Fucf), the five-membered ring isomer of D-fucose, is a relatively rare but significant monosaccharide found in the natural world. Unlike the more common L-fucose, D-fucofuranose is incorporated into the complex glycans of certain microorganisms, particularly as a key structural element of bacterial cell wall polysaccharides. mdpi.com Its presence in these structures highlights the vast diversity of carbohydrate polymers produced by bacteria. springernature.com

This compound is a known constituent of the O-antigen portion of lipopolysaccharides (LPS) in specific Gram-negative bacteria. nih.govnih.gov The O-antigen, or O-specific polysaccharide, is the outermost region of the LPS molecule and represents a major surface antigen, contributing significantly to the antigenic variability of the bacterial cell. nih.govbyjus.com Its structure varies greatly among different bacterial strains, and the inclusion of uncommon sugars like β-D-Fucf contributes to this diversity. nih.gov

Detailed structural analyses have identified β-D-Fucf in the O-antigens of several bacterial species:

Escherichia coli O52: The O-antigen of this strain is a heteropolymer composed of a disaccharide repeating unit. This unit contains one residue of β-D-fucofuranose and one residue of 6-deoxy-D-manno-heptopyranose. nih.gov

Ochrobactrum quorumnocens T1Kr02: The O-polysaccharide of this rhizospheric bacterium is also a polymer of a disaccharide repeating unit, uniquely containing both β-D-fucofuranose and β-D-fucopyranose. mdpi.comnih.gov

The incorporation of β-D-Fucf into these essential outer membrane components underscores its role in defining the surface chemistry of these bacteria. mdpi.comnih.gov The biosynthesis of these complex structures is a highly regulated process, with specific enzymes responsible for producing the activated nucleotide sugar precursor, dTDP-D-fucofuranose. researchgate.net

Linkage analysis, a technique used to determine the glycosidic bonds between monosaccharide units in a polysaccharide, has been crucial for elucidating the precise structural role of β-D-Fucf. springernature.commdpi.com These studies reveal not only the connectivity but also the heterogeneity of these sugar residues within the polymer chain. glycoforum.gr.jp

In E. coli O52, the repeating disaccharide unit has the structure: →3)-β-D-Fucf-(1→3)-β-D-6dmanHepp-(1→. nih.gov This indicates that the β-D-fucofuranose residue is linked from its anomeric carbon (C1) to the C3 position of the heptose residue, and in turn, is linked to the next repeating unit via its own C3 position. nih.gov Further complexity arises from non-stoichiometric modifications; the polysaccharide in E. coli O52 is partially O-acetylated, adding to its structural heterogeneity. nih.gov

Similarly, the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02 has the repeating structure: →2)-β-D-Fucf-(1→3)-β-D-Fucp-(1→. mdpi.comnih.gov Here, the β-D-fucofuranose is linked from its C1 to the C3 of the fucopyranose residue, and the polymer is extended via a linkage from the C2 of the fucofuranose. mdpi.com This structure also exhibits significant heterogeneity, with approximately 50% of the β-D-fucofuranose residues being O-acetylated at the C3 position. mdpi.comnih.gov This was the first report of a polysaccharide containing both the furanose and pyranose forms of D-fucose and the first description of O-acetylation at the C3 position of a β-D-Fucf residue. mdpi.com This heterogeneity in glycan structure can arise from the incomplete substitution of sugar residues during biosynthesis. glycoforum.gr.jpthermofisher.com

Table 1: Structural Features of β-D-Fucofuranose in Bacterial O-Antigens

| Bacterium | Polysaccharide | Repeating Unit Structure | β-D-Fucofuranose Linkages | Heterogeneity/Modifications |

|---|---|---|---|---|

| Escherichia coli O52 | O-Antigen | →3)-β-D-Fucf-(1→3)-β-D-6dmanHepp-(1→ nih.gov | Linked to 6dmanHepp at C3; Linked from C3 nih.gov | Partial O-acetylation nih.gov |

| Ochrobactrum quorumnocens T1Kr02 | O-Antigen | →2)-β-D-Fucf-(1→3)-β-D-Fucp-(1→ mdpi.comnih.gov | Linked to β-D-Fucp at C3; Linked from C2 mdpi.com | ~50% O-acetylation at C3 of Fucf mdpi.comnih.gov |

Role in Host-Pathogen Interactions at a Molecular Level

Glycans displayed on the surface of pathogens are critical mediators of the host-pathogen dialogue, influencing processes from initial attachment to the modulation of the host's immune response. frontiersin.orgbmbreports.orgnih.gov As a component of these surface structures, β-D-fucofuranose is positioned to play a significant role in these molecular interactions.

Bacterial adhesion to host cells is a crucial first step in colonization and the establishment of infection. storymd.comvetbact.org This process is often mediated by adhesins on the bacterial surface that recognize and bind to specific receptors, frequently glycans, on host cells. storymd.com The O-antigen portion of LPS, which can contain β-D-fucofuranose, is a key virulence factor for many Gram-negative pathogens. researchgate.netresearchgate.net

The unique and complex structures of O-antigens, including those with rare sugars like β-D-Fucf, are crucial for bacterial virulence and survival in the host environment. researchgate.net These surface polysaccharides can contribute to virulence by:

Mediating Adhesion: The specific carbohydrate structures of the O-antigen can act as ligands for host cell receptors, facilitating bacterial attachment. storymd.commdpi.com

Protecting the Pathogen: The dense layer of polysaccharides on the bacterial surface can provide a physical barrier against host defenses and antimicrobial compounds. glycopedia.eu

Contributing to Biofilm Formation: Adhesion is the initial stage of biofilm development, a state in which bacteria exhibit increased resistance to antibiotics and host immune clearance. mdpi.commdpi.com

The host immune system is adept at recognizing molecular patterns on microbial surfaces to initiate a response. nih.govmdpi.com Bacterial surface polysaccharides, including the O-antigen, are major targets for the host's innate and adaptive immune systems. nih.govnih.gov The presence of β-D-fucofuranose within these glycans can influence this interaction in several ways.

Fucose-containing glycans are known to be involved in the modulation of immune responses. frontiersin.orgnih.gov The O-antigen is a primary antigen that elicits an antibody response from the host. nih.gov The structural variability of the O-antigen, driven by the inclusion of diverse and unusual monosaccharides like β-D-Fucf, allows bacteria to generate a wide range of serotypes. This variation is thought to be driven by selective pressure from the host immune system. nih.gov

Furthermore, some microbes engage in molecular mimicry, producing carbohydrate structures that resemble those of the host to evade or modulate immune recognition. nih.gov While β-D-fucofuranose itself is not found in mammals, its presence within a larger glycan structure contributes to a unique molecular signature that is presented to the host immune system, influencing the subsequent immune cascade. researchgate.net

The interaction between microbial glycans and the host immune system is often mediated by a class of proteins called lectins, which are carbohydrate-binding proteins that can recognize specific sugar structures. mdpi.com These interactions are central to how the innate immune system recognizes pathogens. mdpi.com

Host lectins can function as pattern recognition receptors (PRRs), binding to microbial surface glycans and triggering immune responses such as phagocytosis and inflammation. mdpi.com The recognition is highly specific, depending on the interplay of various molecular forces:

Hydrogen Bonding: Extensive networks of hydrogen bonds form between the hydroxyl groups of the carbohydrate and polar amino acid residues in the lectin's binding site. creative-proteomics.com

CH/π Interactions: Aromatic amino acid residues, such as tryptophan or tyrosine, are frequently found in the binding sites of lectins and can stack against the sugar ring, forming stabilizing CH/π interactions. nih.govmdpi.com

Electrostatic and Hydrophobic Interactions: These forces also contribute to the stability and specificity of the protein-carbohydrate complex. creative-proteomics.com

Fucofuranose in Natural Product Biosynthesis and Bioactivity

The unusual five-membered furanose ring of this compound distinguishes it as a significant saccharide moiety in a range of bioactive natural products. Its incorporation into these complex molecules is a result of specialized biosynthetic pathways and contributes uniquely to their biological functions.

This compound is a key structural component of the gilvocarcin-type aryl-C-glycoside antibiotics, with gilvocarcin V being a prominent example. nih.gov These compounds, produced by various Streptomyces species, exhibit potent antitumor, bactericidal, and virucidal activities. nih.gov The C-glycosidically linked D-fucofuranose is a unique deoxy-sugar not found in other polyketides, making its biosynthesis a subject of significant interest. nih.gov

The biosynthesis of the D-fucofuranose moiety in gilvocarcin V is a multi-step enzymatic process. It begins with NDP-glucose, which is converted to the key intermediate NDP-4-keto-6-deoxy-d-glucose by the enzymes GilD (NDP-glucose synthase) and GilE (4,6-dehydratase). nih.gov Subsequent steps are thought to involve a 4-ketoreduction to form an NDP-d-fucopyranose intermediate. nih.gov A crucial and not yet fully understood enzymatic step then catalyzes a ring contraction from the six-membered pyranose to the five-membered furanose ring. nih.govutupub.fi This rearrangement is critical for the formation of the final this compound moiety that is attached to the gilvocarcin aglycone by a C-glycosyltransferase, GilGT. nih.govnih.gov The inactivation of the ketoreductase GilU in the gilvocarcin biosynthetic gene cluster has been shown to disrupt the formation of the D-fucofuranose moiety, leading to the accumulation of defucogilvocarcin V and the production of analogues with a 4'-hydroxy-fucofuranose moiety. nih.gov This demonstrates the crucial role of each enzymatic step in producing the correct fucofuranose structure.

The saccharide portion of glycosylated natural products is often crucial for their biological activity, and the this compound of gilvocarcin V is no exception. asm.org While the exact molecular mechanisms are still under investigation, it is known that gilvocarcin V strongly intercalates with DNA, a key aspect of its antitumor properties. nih.gov The fucofuranose moiety is believed to play a significant role in this interaction, likely influencing the binding affinity and specificity of the entire molecule to its biological target.

The understanding of the fucofuranose biosynthetic pathway has opened avenues for creating novel gilvocarcin analogues through biosynthetic engineering. nih.gov By manipulating the genes involved in deoxysugar biosynthesis, researchers can introduce different sugar moieties onto the gilvocarcin backbone, a process known as glycodiversification. asm.org

One approach involves inactivating a key gene in the natural D-fucofuranose pathway, such as gilU, and then complementing the mutant strain with plasmids that carry genes for the biosynthesis of other deoxysugars. asm.orgnih.gov This has led to the production of gilvocarcin analogues with altered saccharide moieties, such as D-olivosyl and L-rhamnosyl gilvocarcins. asm.org These studies have demonstrated that the C-glycosyltransferase, GilGT, exhibits moderate flexibility, capable of transferring both D- and L-hexopyranose sugars. asm.orgnih.gov The resulting novel compounds can then be screened for improved or altered biological activities. For instance, some of the engineered gilvocarcin analogues have shown antitumor activities comparable to the parent compound, gilvocarcin V. asm.org This approach of combinatorial biosynthesis not only helps in understanding the substrate flexibility of glycosyltransferases but also holds promise for the generation of new drug candidates with enhanced pharmacological properties. asm.org

Physiological and Pathophysiological Implications of Fucose Metabolism Dysregulation

The metabolism of fucose, a deoxyhexose sugar, and its incorporation into glycans are critical for numerous biological processes. Dysregulation of fucose metabolism can lead to altered cellular glycosylation, which in turn has been implicated in various pathological conditions, including cancer and inflammatory diseases. ontosight.ai

Fucosylation is a widespread post-translational modification of proteins and lipids, catalyzed by fucosyltransferase (FUT) enzymes. jci.org These enzymes transfer fucose from a donor substrate, GDP-L-fucose, to various glycan structures. ontosight.ai The availability of GDP-L-fucose is tightly regulated by both a de novo pathway, converting GDP-D-mannose to GDP-L-fucose, and a salvage pathway that utilizes free fucose. researchgate.net

Dysregulation of fucose metabolism can significantly alter cellular fucosylation patterns. ontosight.ai For example, an imbalance in the expression of FUT enzymes, such as FUT8 which is responsible for core fucosylation, has been linked to an increased risk of colon cancer. jci.org Altered fucosylation is a hallmark of many cancers, where changes in the fucose content of cell surface glycans can affect cell adhesion, signaling, and metastasis. ontosight.aijci.org In hepatocellular carcinoma, for instance, increased levels of fucosylation, or hyperfucosylation, are observed and contribute to the malignant phenotype. researchgate.net This can be due to elevated expression of fucosyltransferases and an increased supply of GDP-fucose. researchgate.net A decrease in core fucosylation of IgG antibodies has also been associated with autoimmune thyroid disease, suggesting a role for fucosylation in modulating immune responses. biorxiv.org

L-fucose is a key metabolite in the interaction between humans and their gut microbiome. nih.govresearchgate.net Humans continuously synthesize and secrete fucosylated glycans into the gut, which serve as a nutrient source for various gut microorganisms. nih.govresearchgate.net The ability of gut bacteria to metabolize fucose allows them to thrive in the competitive gut environment. biorxiv.org For example, pathogens like Klebsiella pneumoniae can utilize fucose as an alternative carbon source to colonize the gut. biorxiv.org

Synthetic and Chemoenzymatic Strategies for Beta D Fucofuranose and Its Derivatives

Chemical Synthesis Methodologies for Beta-D-Fucofuranose and Its Derivatives

Purely chemical approaches provide versatile access to a wide range of fucofuranoside structures, including those with unnatural aglycones or modifications that are inaccessible through enzymatic routes. The success of these methods hinges on precise control over stereochemistry and the strategic use of protecting groups.

The central challenge in synthesizing β-D-fucofuranosides is the formation of the 1,2-cis glycosidic linkage. This is contrary to the thermodynamically favored 1,2-trans (α) linkage, which can be readily formed via neighboring group participation from a C2-acyl protecting group. To achieve the β-configuration, synthetic strategies must suppress or circumvent this participation.

Key strategies include:

Use of Non-Participating Protecting Groups: Installing a non-participating group, such as a benzyl (B1604629) (Bn) or silyl (B83357) ether, at the C2 position of the fucofuranosyl donor is essential. This prevents the formation of a cyclic acylium ion intermediate, allowing the reaction to proceed through an S_N2-like mechanism or via an oxocarbenium ion intermediate, where the stereochemical outcome is influenced by other factors.

Donor and Promoter Selection: The choice of the anomeric leaving group on the donor and the activating promoter is critical. Common donors include glycosyl trichloroacetimidates, thioglycosides, and glycosyl halides. Promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) are frequently used to activate the donor.

Solvent Effects: Low-polarity, non-participating solvents like diethyl ether (Et₂O) or dichloromethane (B109758) (DCM) can stabilize the reactive intermediates in a way that favors the formation of the kinetic β-product. Ethereal solvents, in particular, are known to promote S_N2-like inversion at the anomeric center, leading to high β-selectivity.

The table below summarizes experimental findings from various stereocontrolled glycosylation reactions to form β-D-fucofuranosides.

| Fucofuranosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | Stereoselectivity (β:α) | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Tri-O-benzyl-D-fucofuranosyl trichloroacetimidate (B1259523) | Methyl 2,3,4-tri-O-benzoyl-α-L-fucopyranoside | TMSOTf | Et₂O | 78 | >20:1 | |